molecular formula C21H15ClN6O4S B11388980 1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11388980
M. Wt: 482.9 g/mol
InChI Key: ZNTXRMXTVOLDFZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazines This compound is characterized by the presence of a chlorophenyl group, a pyrimidinylsulfamoyl group, and a dihydropyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the dihydropyridazine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves the inhibition of specific enzymes. The compound binds to the active site of the target enzyme, preventing its normal function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death. The molecular targets and pathways involved include key enzymes in the cell cycle and signal transduction pathways .

Comparison with Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)-phenyl)-acetamide
  • 1-(4-chlorophenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-pyrrolidine-3-carboxamide
  • Pyraclostrobin

Comparison: 1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is unique due to its dihydropyridazine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in enzyme inhibition and better selectivity for its molecular targets. The presence of the pyrimidinylsulfamoyl group enhances its binding affinity and specificity .

Properties

Molecular Formula

C21H15ClN6O4S

Molecular Weight

482.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C21H15ClN6O4S/c22-14-2-6-16(7-3-14)28-13-10-18(29)19(26-28)20(30)25-15-4-8-17(9-5-15)33(31,32)27-21-23-11-1-12-24-21/h1-13H,(H,25,30)(H,23,24,27)

InChI Key

ZNTXRMXTVOLDFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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